molecular formula C21H16ClN3O3S B1456961 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide CAS No. 1001917-35-6

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Cat. No. B1456961
M. Wt: 425.9 g/mol
InChI Key: ZEMHHWYXYFSKFJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Crystal Structure

  • The compound has been involved in chemical synthesis, particularly in the formation of certain benzo and pyridine derivatives, as demonstrated in the study of its synthesis and crystal structure determination. Such compounds play a significant role in the development of materials with specific structural and chemical properties (Moustafa & Girgis, 2007).

Potential in Medicinal Chemistry

  • Research in medicinal chemistry has included this compound, particularly in the development of novel molecules for therapeutic purposes. For example, studies have explored its role in the synthesis of specific kinase inhibitors, which are critical in cancer treatment (Northrup et al., 2013).

Role in Coordination Chemistry

  • The compound plays a role in coordination chemistry, particularly in the formation of complexes with metals. This aspect is crucial in the development of catalysts and in understanding biological processes involving metal ions (Jacobs, Chan, & O'Connor, 2013).

Applications in Organometallic Chemistry

  • In organometallic chemistry, the compound has been used to develop catalysts for specific chemical reactions. This is vital for creating efficient and environmentally friendly chemical processes (Ruff, Kirby, Chan, & O'Connor, 2016).

Influence on Molecular Conformation and Stability

  • Studies have also focused on how the compound influences the molecular conformation and stability of certain chemical structures. This is important in the design of molecules with specific properties and behaviors (Naya & Nitta, 2000).

Implications in Drug Discovery and Development

  • The compound's characteristics make it significant in drug discovery and development processes, as it can serve as a building block or intermediate in the synthesis of various pharmacologically active molecules (Kaur et al., 2013).

Utilization in High-Pressure Chemical Synthesis

properties

IUPAC Name

1-(5-chloro-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-16-10-19-20(24-11-16)7-6-15-5-4-14(9-18(15)21(19)26)13-29(27,28)25-12-17-3-1-2-8-23-17/h1-11,25H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHHWYXYFSKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)CC2=CC3=C(C=C2)C=CC4=C(C3=O)C=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Synthesis routes and methods

Procedure details

2-Aminomethylpyridine (55.9 ml, 546 mmol) was added to a solution of 1-(3-chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide (51.6 g, 121 mmol) in N-methyl-2-pyrrolidinone (1214 ml) at room temperature. The solution was then heated to 130-135° C. for 2 h in a pre-warmed oil bath. The solution was then cooled to room temperature and poured into aqueous sodium hydrogen carbonate (saturated, 3.0 L) and 500 mL ice-water and extracted with ethyl acetate (3×500 mL). The combined organics were dried over anhydrous Na2 SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the title compound as a yellow solid. 1H NMR (600 MHz, DMSO-D6) δ 8.99 (d, 1H); 8.47 (d, 1H); 8.46 (m, 1H); 8.16 (d, 1H); 7.81 (m, 3H); 7.76 (m, 1H); 7.49 (d, 1H); 7.38 (d, 1H); 7.32 (d, 1H); 7.25 (m, 1H); 4.63 (s, 2H); 4.22 (d, 2H). LRMS (APCI) calculated for C21H17ClN3O3S [M+H]+, 426.1; found 426.0.
Quantity
55.9 mL
Type
reactant
Reaction Step One
Quantity
1214 mL
Type
solvent
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 2
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 5
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 6
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Citations

For This Compound
1
Citations
AB Northrup, MH Katcher, MD Altman… - Journal of Medicinal …, 2013 - ACS Publications
This report documents the first example of a specific inhibitor of protein kinases with preferential binding to the activated kinase conformation: 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-…
Number of citations: 35 pubs.acs.org

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